REACTION_SMILES
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[F:1][C:2]([c:3]1[n:4][c:5]([C:15]([F:16])([F:17])[F:18])[cH:6][c:7]([OH:14])[c:8]1[C:9](=[O:10])[O:11][CH2:12][CH3:13])([F:19])[F:20].[P:21]([Cl:22])([Cl:23])([Cl:24])=[O:25]>>[F:1][C:2]([c:3]1[n:4][c:5]([C:15]([F:16])([F:17])[F:18])[cH:6][c:7]([Cl:23])[c:8]1[C:9](=[O:10])[O:11][CH2:12][CH3:13])([F:19])[F:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1c(O)cc(C(F)(F)F)nc1C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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CCOC(=O)c1c(Cl)cc(C(F)(F)F)nc1C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |